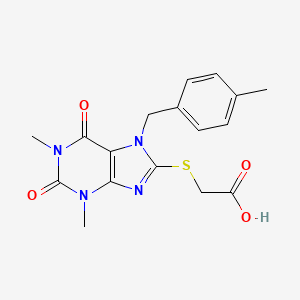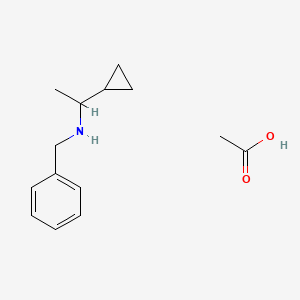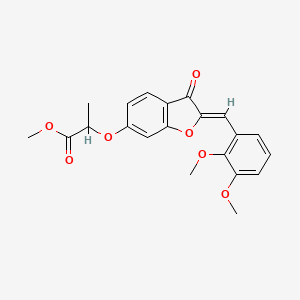![molecular formula C17H19N9 B2814042 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine CAS No. 2097895-35-5](/img/structure/B2814042.png)
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex organic compound featuring a unique arrangement of triazolo and pyrazolo rings fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which are structurally similar, suggests that these compounds can make specific interactions with different target receptors . This implies that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the potential ADME properties of the compound.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known that similar triazolopyrazine derivatives have shown promising antiviral and antimicrobial activities .
Cellular Effects
Similar compounds have shown to exhibit cytotoxicity against various cancer cell lines . They have also been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been found to intercalate DNA, which can inhibit DNA replication and transcription . This can lead to changes in gene expression and ultimately affect cell function .
Temporal Effects in Laboratory Settings
Similar compounds have been found to exhibit cytotoxicity at certain concentrations
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine typically involves multi-step organic reactions. The process begins with the preparation of the triazolo and pyrazolo intermediates, which are then coupled with piperazine under controlled conditions. Common reagents include hydrazine derivatives, alkyl halides, and various catalysts to facilitate ring closure and fusion reactions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes optimized for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Reaction conditions are carefully controlled to ensure consistency and reproducibility, with purification steps like crystallization and chromatography used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions facilitated by halogenated intermediates.
Common Reagents and Conditions:
Oxidation: Mild to strong oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated compounds and catalysts like palladium or copper.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
- 4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine
Uniqueness: 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is unique due to its dual triazolo and pyrazolo ring systems, which confer distinct chemical and biological properties. This structural complexity allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
This detailed overview highlights the significance of this compound in various scientific domains
Properties
IUPAC Name |
3-methyl-8-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N9/c1-12-11-14-15(18-4-6-26(14)22-12)23-7-9-24(10-8-23)16-17-21-20-13(2)25(17)5-3-19-16/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZASHXDPTPAFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=CN5C4=NN=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea](/img/structure/B2813961.png)



![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2,4-dimethoxybenzamide](/img/structure/B2813966.png)

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2813971.png)
![3-(2-fluorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2813972.png)

![2-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2813975.png)
![3-bromo-4-[(2,4-dichlorophenyl)methoxy]benzoic Acid](/img/structure/B2813976.png)

![1-(4-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2813981.png)
